1,5-Diethyl-1H-pyrazole-4-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

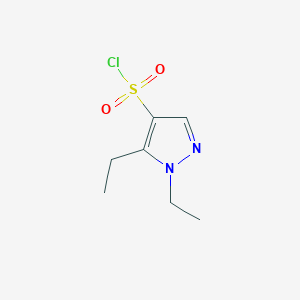

1,5-Diethyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound with the molecular formula C7H11ClN2O2S and a molecular weight of 222.69 g/mol . It is a sulfonyl chloride derivative of pyrazole, characterized by the presence of two ethyl groups at positions 1 and 5 of the pyrazole ring, and a sulfonyl chloride group at position 4. This compound is used in various chemical reactions and has applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Diethyl-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of 1,5-diethyl-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group at the 4-position of the pyrazole ring. The general reaction scheme is as follows:

[ \text{1,5-Diethyl-1H-pyrazole} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions

1,5-Diethyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Solvents: Dichloromethane, tetrahydrofuran, acetonitrile

Catalysts: Base catalysts such as triethylamine or pyridine

Major Products Formed

Sulfonamides: Formed by the reaction with amines

Sulfonate Esters: Formed by the reaction with alcohols

Sulfonothioates: Formed by the reaction with thiols

Aplicaciones Científicas De Investigación

1,5-Diethyl-1H-pyrazole-4-sulfonyl chloride has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.

Medicine: Investigated for its potential use in the development of pharmaceutical compounds with therapeutic properties.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mecanismo De Acción

The mechanism of action of 1,5-Diethyl-1H-pyrazole-4-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. In biological systems, the compound may modify proteins or other biomolecules, affecting their function and activity.

Comparación Con Compuestos Similares

Similar Compounds

1,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride: Similar structure with methyl groups instead of ethyl groups.

1,5-Diethyl-1H-pyrazole-3-sulfonyl chloride: Sulfonyl chloride group at the 3-position instead of the 4-position.

Uniqueness

1,5-Diethyl-1H-pyrazole-4-sulfonyl chloride is unique due to the specific positioning of the sulfonyl chloride group at the 4-position and the presence of ethyl groups at positions 1 and 5. This structural arrangement influences its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds.

Actividad Biológica

1,5-Diethyl-1H-pyrazole-4-sulfonyl chloride is a compound of significant interest in medicinal chemistry and biological research. Its unique structural features allow it to participate in various chemical reactions, leading to the synthesis of biologically active derivatives. This article explores its biological activity, including antiproliferative effects, mechanisms of action, and applications in drug development.

This compound is synthesized through the reaction of 1,5-diethyl-1H-pyrazole with chlorosulfonic acid. This process typically requires controlled conditions to ensure the selective formation of the sulfonyl chloride group at the 4-position of the pyrazole ring. The general reaction can be summarized as follows:

The biological activity of this compound is primarily attributed to its sulfonyl chloride moiety, which is highly electrophilic. This allows it to react with nucleophiles such as amines and alcohols, forming sulfonamide and sulfonate ester derivatives. These reactions can modify biomolecules like proteins and peptides, potentially altering their function and activity .

Antiproliferative Effects

Recent studies have assessed the antiproliferative activity of pyrazole derivatives, including those derived from this compound. For example:

- Cell Lines Tested : Compounds were evaluated against U937 cells using the CellTiter-Glo Luminescent cell viability assay.

- Results : Certain derivatives exhibited significant antiproliferative effects with IC50 values indicating their potency in inhibiting cell growth. The best-performing compound showed an IC50 value of approximately 10 µM .

| Compound | IC50 (µM) | Yield (%) |

|---|---|---|

| MR-S1-13 | 10 | 71 |

| MR-S1-5 | 20 | 41 |

Other Biological Activities

In addition to antiproliferative properties, pyrazole derivatives have been investigated for various pharmacological activities:

- Anti-inflammatory Activity : Some derivatives demonstrated potent anti-inflammatory effects comparable to standard drugs like diclofenac sodium. Specific compounds showed IC50 values ranging from 60 to 70 µg/mL .

- Enzyme Inhibition : Certain derivatives have been identified as selective COX-2 inhibitors with high selectivity indices compared to traditional anti-inflammatory medications .

Case Studies

Several studies highlight the biological potential of this compound derivatives:

- Antiproliferative Study : A series of pyrazole sulfonamide derivatives were synthesized and tested for their antiproliferative effects on cancer cell lines. The study found that modifications to the head group significantly influenced biological activity .

- Enzyme Inhibition Study : Research focused on dual COX-2/sEH inhibitors derived from pyrazole structures demonstrated superior anti-inflammatory properties compared to existing treatments. These compounds exhibited significant inhibition percentages in vivo .

Propiedades

IUPAC Name |

1,5-diethylpyrazole-4-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2O2S/c1-3-6-7(13(8,11)12)5-9-10(6)4-2/h5H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVEWRNXANPVKSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=NN1CC)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.